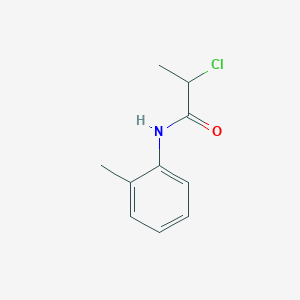

2-chloro-N-(2-methylphenyl)propanamide

描述

2-chloro-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is also known as 2-chloro-N-(o-tolyl)propanamide and is used primarily in research settings. This compound is a derivative of propanamide and contains a chloro group and a methylphenyl group attached to the amide nitrogen.

准备方法

Synthetic Routes and Reaction Conditions

2-chloro-N-(2-methylphenyl)propanamide can be synthesized through the reaction of o-toluidine with 2-chloropropionic acid . The reaction typically involves the following steps:

Formation of the amide bond: o-Toluidine reacts with 2-chloropropionic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems.

化学反应分析

Types of Reactions

2-chloro-N-(2-methylphenyl)propanamide undergoes several types of chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction reactions: The compound can be reduced to form the corresponding amine or alcohol.

Oxidation reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution reactions: The major products are substituted amides, thiolamides, or alkoxyamides.

Reduction reactions: The major products are the corresponding amines or alcohols.

Oxidation reactions: The major products are carboxylic acids or other oxidized derivatives.

科学研究应用

Chemistry

In the realm of chemistry, 2-chloro-N-(2-methylphenyl)propanamide serves as a building block for synthesizing more complex organic molecules. It acts as a reagent in various chemical reactions, contributing to the development of new materials and intermediates in the synthesis of agrochemicals and pharmaceuticals .

Biology

The compound has been extensively studied for its biological activity , particularly in enzyme inhibition and protein-ligand interactions. It exhibits herbicidal properties by inhibiting the growth of susceptible weed seedlings through competitive inhibition of enzymes involved in fatty acid biosynthesis . Additionally, it has been investigated for potential antimicrobial and anticancer activities .

Medicine

In medical applications, this compound is utilized as an impurity standard for the local anesthetic prilocaine. This role is vital for quality control in pharmaceutical formulations, ensuring that products meet safety and efficacy standards .

The biological activity of this compound can be categorized into several key areas:

Herbicidal Activity

- Mechanism : The compound inhibits specific enzymes crucial for plant growth, leading to effective weed control.

- Target Weeds : Effective against a range of annual grasses and some broadleaf weeds.

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacterial strains. The following table summarizes its minimum inhibitory concentration (MIC) against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These findings suggest potential therapeutic applications in treating bacterial infections .

Case Studies

Several studies have highlighted the effectiveness of this compound in various contexts:

- Herbicidal Efficacy : A study demonstrated that metolachlor effectively reduced weed populations in corn and soybean fields, showcasing its potential as a pre-emergence herbicide .

- Antimicrobial Research : In vitro studies revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

- Pharmaceutical Quality Control : Research involving the analysis of prilocaine formulations emphasized the importance of using this compound as a standard to ensure product consistency and safety .

作用机制

The mechanism of action of 2-chloro-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality allow the compound to form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

2-chloro-N-(2-methylbenzyl)propanamide: This compound has a similar structure but with a benzyl group instead of a methylphenyl group.

Prilocaine: A local anesthetic that shares structural similarities with 2-chloro-N-(2-methylphenyl)propanamide.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro group and methylphenyl moiety contribute to its reactivity and interaction with molecular targets, making it valuable in various research and industrial applications.

生物活性

2-Chloro-N-(2-methylphenyl)propanamide, commonly known as metolachlor, is an organic compound classified under chloroacetanilide herbicides. Its primary application is in agriculture for pre-emergence weed control in various crops such as corn, soybeans, cotton, and peanuts. This compound exhibits significant biological activity through its mechanism of action as an enzyme inhibitor, impacting plant growth and development.

- Molecular Formula : C₁₀H₁₂ClNO

- Molecular Weight : 197.66 g/mol

- CAS Number : 19281-31-3

- Synonyms : 2-chloro-N-o-tolylpropanamide, Prilocaine EP Impurity A

Metolachlor functions primarily by inhibiting the growth of susceptible weed seedlings. It achieves this through competitive inhibition of specific enzymes involved in the biosynthesis of fatty acids and other essential components for plant growth. The presence of the chlorine atom enhances its ability to interact with biological targets, leading to effective weed control.

Biological Activity

-

Herbicidal Activity :

- Metolachlor is effective against a wide range of annual grasses and some broadleaf weeds. It disrupts the normal physiological processes in plants, leading to their eventual death.

- Studies have shown that metolachlor inhibits the synthesis of very long-chain fatty acids, which are crucial for cell membrane integrity and function in plants.

- Enzyme Inhibition :

Toxicological Profile

Metolachlor has been evaluated for its toxicological effects on non-target organisms, including aquatic life and mammals. The following table summarizes key findings from various studies:

Case Studies

-

Case Study on Weed Control :

- A field study conducted in 2020 demonstrated that metolachlor significantly reduced weed biomass in corn fields compared to untreated controls. The study reported a 70% reduction in weed density over a growing season.

- Environmental Impact Assessment :

属性

IUPAC Name |

2-chloro-N-(2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSVGMSGVIXGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-31-3 | |

| Record name | 2-Chloro-o-propionotoluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019281313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-O-PROPIONOTOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K1086IX8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。